molecular formula C16H15ClN2O B2626071 (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone CAS No. 1208421-76-4

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

Cat. No.: B2626071
CAS No.: 1208421-76-4
M. Wt: 286.76
InChI Key: ZZYMZYYWHUDCTL-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a complex organic compound that features a chloropyridine moiety linked to a tetrahydrobenzazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of 2-chloropyridine with a benzazepine derivative under specific conditions that facilitate the formation of the methanone linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyridine or benzazepine rings .

Scientific Research Applications

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone lies in its combined structural features, which confer specific chemical and biological properties not found in the simpler analogs. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-15-11-13(8-9-18-15)16(20)19-10-4-3-6-12-5-1-2-7-14(12)19/h1-2,5,7-9,11H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYMZYYWHUDCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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